![molecular formula C19H21FN2OS B2649593 N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797289-13-4](/img/structure/B2649593.png)
N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide
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Overview
Description
“N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide” is a complex organic compound. It contains a fluorobenzyl group, a phenyl group, and a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorobenzyl and phenyl groups are likely to influence the compound’s overall shape and properties .
Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the specific conditions under which it’s used. The presence of the fluorine atom could make the compound more reactive .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, and the size and shape of the molecule could influence its solubility .
Scientific Research Applications
Neuroprotection in Ischemic Stroke
- Application : Research has shown that N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide (abbreviated as MTC) acts as a hydrogen sulfide donor. It protects against ischemic stroke by:
Environmental Degradation Studies
Mechanism of Action
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKNOSGIIUZYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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